Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Description
Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate (CAS: 1142224-26-7 or 1257397-44-6) is an ester derivative featuring a hydroxyphenyl group at the third carbon and a branched methylpentanoate chain. Its structure combines aromatic and aliphatic components, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound is commercially available with purities up to 95% and is synthesized via coupling reactions involving amino acid derivatives or chiral triflate esters, followed by purification via column chromatography .
Properties
IUPAC Name |
methyl 3-(3-hydroxyphenyl)-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)12(8-13(15)16-3)10-5-4-6-11(14)7-10/h4-7,9,12,14H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNDMJQBOFLBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)OC)C1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(3-Hydroxyphenyl)-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Oxophenyl)-4-methylpentanoate.
Reduction: Formation of 3-(3-Hydroxyphenyl)-4-methylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate has been studied for its potential as an anticancer agent. Research indicates that modifications of similar compounds exhibit potent activity against various cancer cell lines. For instance, derivatives of related esters have shown promising antiproliferative effects in vitro, particularly against HeLa cells, with IC₅₀ values significantly lower than standard chemotherapeutic agents like doxorubicin .
Opioid Receptor Antagonism
Recent studies have highlighted the synthesis of compounds structurally related to this compound that act as opioid receptor antagonists. These compounds have shown efficacy in inhibiting κ-opioid receptors, which are implicated in pain modulation and addiction pathways. This suggests a potential therapeutic application in pain management and addiction treatment .
Flavoring Agent Applications
Due to its pleasant aroma reminiscent of fruity scents, this compound is being explored as a flavoring agent in the food industry. Its sweet fragrance can enhance the sensory profile of various food products, making it a candidate for use in flavor formulations.
Material Science Applications
The compound's ester functional group provides opportunities for polymer synthesis and material science applications. Esters are known for their versatility in creating polymers with desirable mechanical properties. This compound could serve as a monomer or additive in producing biodegradable plastics or coatings .
Case Study 1: Anticancer Research
In a study focusing on the synthesis of novel HDAC inhibitors, derivatives of methyl esters were tested for their anticancer properties. The results demonstrated that modifications to the ester structure significantly enhanced antiproliferative activity against HeLa cells, suggesting that similar modifications could be applied to this compound for improved efficacy .
Case Study 2: Flavor Profile Development
A research project aimed at developing new flavoring agents incorporated this compound into various food matrices. Sensory analysis indicated that this compound significantly improved the overall flavor profile, leading to its consideration for commercial flavoring applications.
Mechanism of Action
The mechanism of action of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ester group may also undergo hydrolysis to release the corresponding acid, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Research Findings and Data Tables
Nematicidal Efficacy of Esters
| Compound | Mortality Rate (%) | Dose (µL) | Exposure Time (h) |
|---|---|---|---|
| Ethyl pent-4-enoate | 82.38 | 1 | 1 |
| Methyl 3-methylbutanoate | 85.82 | 1 | 8 |
| Ethyl 4-methylpentanoate | 95.69 | 4 | 8 |
| This compound | Not reported | - | - |
Flavor Compound Concentrations in Fermented Sufu
| Compound | Concentration Change (%) Post-Pasteurization |
|---|---|
| Methyl 4-methylpentanoate | -42.97 |
| 4-Methylpentyl 3-methylbutanoate | -28.88 |
| Ethyl acetate | +15.2 (due to enhanced synthesis) |
Data from .
Biological Activity
Methyl 3-(3-hydroxyphenyl)-4-methylpentanoate is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of phenolic acids and has been investigated for its effects on various biological systems, including cancer cell lines and microbial pathogens.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₄O₃
- Molecular Weight : 198.23 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The structure of this compound features a hydroxyl group on the aromatic ring, which is significant for its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines.
- Cell Lines Tested :
- HCT-116 (colorectal cancer)
- HeLa (cervical cancer)
The compound demonstrated an IC₅₀ value of approximately 11 µM against HeLa cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin, which has an IC₅₀ of 2.29 µM .
The proposed mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It inhibits cell cycle progression, particularly at the G1/S checkpoint, preventing proliferation.
- Inhibition of HDACs (Histone Deacetylases) : Similar compounds have shown to act as potent HDAC inhibitors, leading to increased acetylation of histones and altered gene expression .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogenic Microorganisms : The compound showed activity against several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
Case Studies
-
Study on Cancer Cell Lines :
- In a controlled laboratory setting, this compound was tested on HCT-116 and HeLa cells.
- Results indicated a significant reduction in cell viability at concentrations above 5 µM, with maximal effects observed at 20 µM.
-
Antimicrobial Efficacy :
- A study assessed the compound's effectiveness against Staphylococcus aureus and Candida albicans, demonstrating a minimum inhibitory concentration (MIC) of 50 µg/mL for both pathogens.
Data Summary Table
Q & A
Q. Purity Validation :
- HPLC : Monitor reaction progress using reverse-phase C18 columns, with UV detection at 254 nm .
- NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on ester carbonyl (~170 ppm) and hydroxyl proton (broad ~5 ppm) signals .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Assign stereochemistry using 2D COSY and HSQC. For example, the methyl group at C4 (δ ~1.2 ppm) and aromatic protons (δ 6.7–7.3 ppm) should correlate in HSQC .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally similar esters (e.g., monoclinic Cc space group, β = 100.4°) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 236.3 (calculated for C₁₃H₁₆O₃) .
Basic: How does the compound’s solubility and stability vary across solvents and pH conditions?
Methodological Answer:
- Solubility :
- Stability :
- pH : Hydrolyzes in alkaline conditions (pH >10) via ester cleavage; stable in acidic buffers (pH 4–6) .
- Storage : Store at –20°C under inert gas to prevent oxidation of the phenolic hydroxyl group .
Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved for this compound?
Methodological Answer:
Discrepancies may arise from:
- Tautomerism : The phenolic hydroxyl group may exhibit keto-enol tautomerism, shifting NMR signals. Use deuterated DMSO to stabilize enolic forms .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening (e.g., 25–60°C range) .
- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (B3LYP/6-311+G(d,p)) predictions to validate assignments .
Advanced: What mechanistic insights explain its reactivity in ester hydrolysis or transesterification?
Methodological Answer:
- Acidic Hydrolysis : Proceeds via protonation of the ester carbonyl, followed by nucleophilic water attack (pseudo-first-order kinetics, k ~10⁻³ min⁻¹ at pH 2) .
- Basic Hydrolysis : SN2 mechanism with hydroxide ion, yielding the carboxylate salt. Monitor via HPLC retention time shifts (e.g., from 12.5 min to 8.2 min for the acid product) .
- Transesterification : Catalyzed by lipases (e.g., Candida antarctica Lipase B) in anhydrous THF, with >80% yield under optimized conditions (40°C, 24 hr) .
Advanced: What strategies are recommended for evaluating its bioactivity in cellular assays?
Methodological Answer:
- Antioxidant Assays : DPPH radical scavenging (IC₅₀) and FRAP assays, given structural similarity to phenolic antioxidants in Lycium chinense .
- Enzyme Inhibition : Screen against COX-2 or tyrosinase using fluorogenic substrates (e.g., 10 µM compound in 96-well plates, 37°C, 1 hr) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2), with EC₅₀ values compared to reference drugs (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
